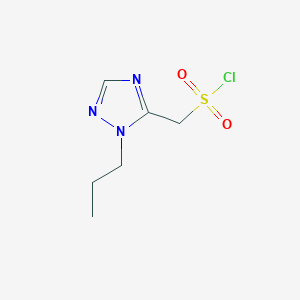
(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-Propyl-1h-1,2,4-triazol-5-yl)methanamine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .
科学研究应用
Chemistry
In chemistry, (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new ligands for catalysis and coordination chemistry .
Biology and Medicine
Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a valuable intermediate in drug discovery .
Industry
Industrially, this compound can be used in the production of agrochemicals and materials science. Its reactivity makes it suitable for the modification of polymers and the development of new materials with specific properties .
作用机制
The mechanism of action of (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. In biological systems, the triazole ring can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- (1-Propyl-1h-1,2,4-triazol-5-yl)methanamine
- (1-Propyl-1h-1,2,4-triazol-5-yl)methanol
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
What sets (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride apart from similar compounds is its sulfonyl chloride group, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile intermediate in synthetic chemistry and valuable for various applications .
属性
分子式 |
C6H10ClN3O2S |
|---|---|
分子量 |
223.68 g/mol |
IUPAC 名称 |
(2-propyl-1,2,4-triazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-2-3-10-6(8-5-9-10)4-13(7,11)12/h5H,2-4H2,1H3 |
InChI 键 |
YYLIYRWLJRMAGM-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=NC=N1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


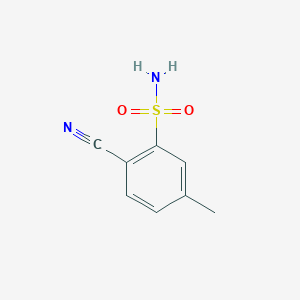
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
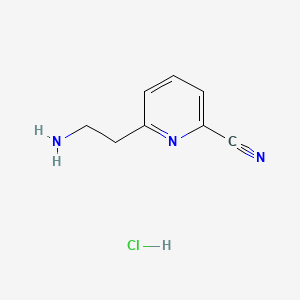

![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)


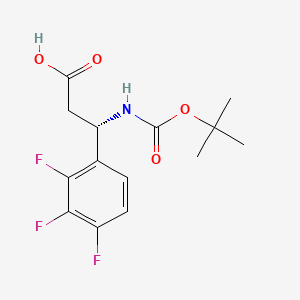
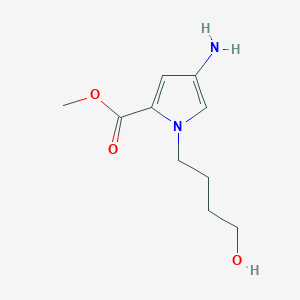
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)
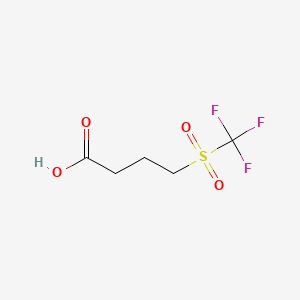

![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)
